molecular formula C17H18FN5O2S B2651243 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 897623-88-0

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2651243
CAS No.: 897623-88-0
M. Wt: 375.42
InChI Key: QCWWCMUYCLMCOM-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a fluorophenyl group, and a trimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst under reflux conditions. This reaction forms 1-(4-fluorophenyl)-1H-tetrazole.

  • Sulfonamide Formation: : The next step involves the reaction of 1-(4-fluorophenyl)-1H-tetrazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

    Scalability: Using continuous flow reactors to handle large volumes and improve safety and efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or ammonia for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its tetrazole ring, which can coordinate with metal centers.

    Material Science: Potential use in the development of new materials with specific electronic or photonic properties.

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

    Biological Probes: Used in research to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes.

    Pathways Involved: Depending on the biological context, it may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties and biological activity, making it unique compared to its analogs.

    Tetrazole Ring: Provides a distinct mode of interaction with biological targets, differentiating it from compounds with other heterocycles.

This detailed overview highlights the synthesis, reactions, applications, and unique features of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, providing a comprehensive understanding of this intriguing compound

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWWCMUYCLMCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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